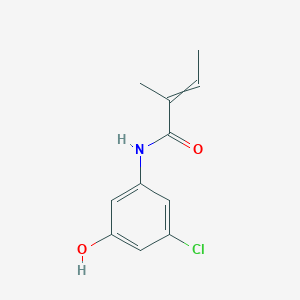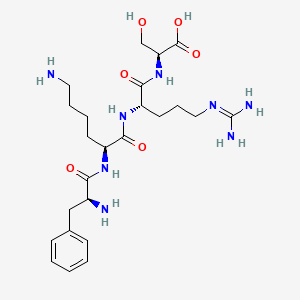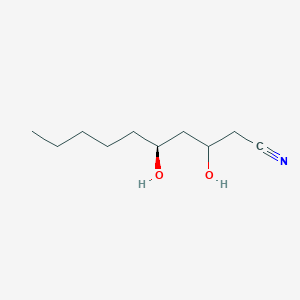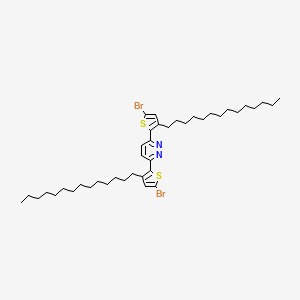![molecular formula C25H27N3O2 B12596984 Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- CAS No. 616882-53-2](/img/structure/B12596984.png)
Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- is a complex heterocyclic compound that combines the structural features of quinoline, indole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- typically involves multi-step reactions. One common approach is the transition-metal catalyzed synthesis, which has gained prominence due to its efficiency and versatility. For instance, the synthesis may start with the preparation of the quinoline scaffold through reactions such as the Friedländer synthesis or the Skraup synthesis . These methods often involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Subsequently, the indole moiety can be introduced through cyclization reactions involving appropriate precursors. The piperidine ring is then attached via nucleophilic substitution reactions, where the piperidine derivative reacts with an intermediate containing a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, organometallic reagents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline and indole compounds .
Scientific Research Applications
Quinoline, 2-methoxy-3-[5-[2-(1-piperidinyl)ethoxy]-1H-indol-2-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The indole moiety can interact with serotonin receptors, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar heterocyclic features.
Indole: Shares the indole moiety but lacks the quinoline and piperidine rings.
Piperidine: Contains the piperidine ring but lacks the quinoline and indole structures.
Uniqueness
This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
616882-53-2 |
|---|---|
Molecular Formula |
C25H27N3O2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-methoxy-3-[5-(2-piperidin-1-ylethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C25H27N3O2/c1-29-25-21(16-18-7-3-4-8-22(18)27-25)24-17-19-15-20(9-10-23(19)26-24)30-14-13-28-11-5-2-6-12-28/h3-4,7-10,15-17,26H,2,5-6,11-14H2,1H3 |
InChI Key |
MOEBESAJENVPHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=CC4=C(N3)C=CC(=C4)OCCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)






![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)

